3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol
Description
Properties
Molecular Formula |
C9H12N2O2S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H12N2O2S2/c12-15(13,11-5-1-2-6-11)9-7-10-4-3-8(9)14/h3-4,7H,1-2,5-6H2,(H,10,14) |
InChI Key |
SCOXZEQYDRWPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC=CC2=S |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Pyridine Derivatives
The introduction of the pyrrolidin-1-ylsulfonyl group to the pyridine ring is a foundational step in synthesizing this compound. A common method involves reacting 4-mercaptopyridine with pyrrolidine-1-sulfonyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic sulfur in the sulfonyl chloride.
Reaction Conditions :
-
Solvent: Dichloromethane or tetrahydrofuran
-
Base: Triethylamine or pyridine (to scavenge HCl)
-
Temperature: 0–25°C
-
Time: 6–12 hours
This method, while straightforward, faces challenges in regioselectivity due to competing reactions at other pyridine positions. Purification often requires column chromatography to isolate the desired product.
Thiolation of Pre-Sulfonylated Pyridines
An alternative route involves synthesizing 3-(pyrrolidin-1-ylsulfonyl)pyridine first, followed by thiolation. The thiol group is introduced via a two-step process:
-
Halogenation : Bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions.
-
Thiol Substitution : Displacement of the bromide with thiourea, followed by acidic hydrolysis to yield the thiol.
Optimized Parameters :
-
Bromination: NBS (1.1 eq), benzoyl peroxide (catalytic), CCl₄, reflux, 4 hours
-
Thiolation: Thiourea (2 eq), ethanol, reflux, 8 hours; HCl (6M), 60°C, 1 hour
This approach offers better control over substitution patterns but requires stringent anhydrous conditions to prevent hydrolysis of the sulfonamide group.
Catalytic and Green Chemistry Methods
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A study demonstrated that coupling 4-mercaptopyridine with pyrrolidine-1-sulfonyl chloride using ZrSiO₂ as a catalyst under microwave conditions reduced reaction time from hours to minutes.
Procedure :
-
Catalyst: ZrSiO₂ (10 mol%)
-
Solvent: Dimethylformamide (DMF)
-
Microwave Power: 300 W
-
Temperature: 120°C
-
Time: 9–12 minutes
Microwave synthesis enhances energy efficiency and minimizes side reactions, making it ideal for scalable production.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, aligning with green chemistry principles. In one protocol, 4-mercaptopyridine and pyrrolidine-1-sulfonyl chloride are ground with potassium carbonate in a planetary ball mill.
Conditions :
-
Milling Time: 30 minutes
-
Frequency: 25 Hz
-
Yield: 78–82%
This method reduces waste and avoids toxic solvents, though scalability remains a challenge for industrial applications.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Sulfonylation | DCM, 25°C, 12 hours | 60–75% | Simple setup | Low regioselectivity |
| Thiolation | Ethanol, reflux | 50–65% | Controlled substitution | Multi-step, anhydrous requirements |
| Microwave-Assisted | DMF, 120°C, 12 minutes | 85–90% | Rapid, high yield | Specialized equipment needed |
| Mechanochemical | Solvent-free, 30 minutes | 78–82% | Eco-friendly, no purification | Limited scalability |
Mechanistic Insights and Reaction Optimization
Role of Catalysts
ZrSiO₂ and Al₂O₃ catalysts enhance reaction efficiency by activating the sulfonyl chloride electrophile. Computational studies suggest that Zr⁴⁰ ions polarize the S=O bonds, increasing reactivity toward nucleophilic attack.
Solvent Effects
Polar aprotic solvents like DMF improve solubility of intermediates, whereas non-polar solvents (e.g., CCl₄) favor radical bromination steps.
Industrial and Environmental Considerations
While microwave and mechanochemical methods are promising, classical routes remain prevalent in industrial settings due to lower capital costs. Future research should address catalyst recovery and solvent recycling to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues: Substitution Patterns and Reactivity
4-(Pyrrolidin-1-ylsulfonyl)benzenethiol (22a) and 3-(Pyrrolidin-1-ylsulfonyl)benzenethiol (22d)
These benzene-based analogs (22a and 22d) differ from the target compound by replacing the pyridine ring with a benzene ring. Key distinctions include:
- Substituent Position : In 22a, the sulfonyl group is para to the thiol, whereas in 22d, it is meta. Steric and electronic differences between para and meta substitution may influence binding affinity in biological systems or catalytic activity .
| Compound | Core Structure | Sulfonyl Position | Thiol Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol | Pyridine | 3 | 4 | ~255.3 (estimated) |
| 22a | Benzene | 4 (para) | 1 | ~263.3 |
| 22d | Benzene | 3 (meta) | 1 | ~263.3 |
(3S)-1-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol
This compound () features a chiral pyrrolidine ring with a sulfonyl-linked aryl group and a thiol at the 3-position. The stereochemistry (S-configuration) and the but-2-yn-1-yloxy substituent introduce steric and electronic effects distinct from the planar pyridine-based target compound. Such structural differences may impact pharmacokinetic properties, such as metabolic stability .
Reactivity of the Thiol Group
The thiol group in pyridine-4-thiol derivatives participates in substitution and oxidation reactions. For example, highlights the formation of pyridine-4-thiol via reaction with bis-4-pyridyl disulfide, quantified spectrophotometrically at 324 nm. This method could be adapted to study the reactivity of this compound in analogous systems .
Pharmacological Potential
(E)-4-Bromo-2-({[2-(pyrrolidin-1-ylsulfonyl)phenyl]imino}methyl)phenol (Ligand 20)
identifies this Schiff base ligand as non-toxic and compliant with drug-likeness rules, exhibiting strong binding energy in silico evaluations. The pyrrolidin-1-ylsulfonyl moiety likely contributes to these properties, suggesting that this compound may also hold promise in drug design, particularly for targeting enzymes or receptors requiring sulfonamide-thiol interactions .
Biological Activity
3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pyrrolidine sulfonamide group and a thiol functional group. Its molecular formula is CHNOS, with a molecular weight of approximately 244.33 g/mol. The presence of the thiol group endows the compound with unique reactivity patterns typical of thiols and sulfonamides, allowing for versatile synthetic modifications.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma. The sulfonamide moiety is associated with antimicrobial properties, which may extend to this compound as well. Molecular docking studies have suggested that it interacts effectively with specific enzymes or receptors involved in tumor growth and progression, making it a potential candidate for targeted cancer therapies.
The anticancer mechanism appears to involve inhibition of key signaling pathways related to cell proliferation and survival. For instance, studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol | Contains chlorine substituent | Enhanced reactivity due to halogen presence |
| 2-{4-[3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl]piperazin-1-yl}ethanol | Incorporates piperazine ring | Potential for different pharmacological profiles |
| 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone | Contains a phenyl group instead of a pyridine | Different biological activity spectrum |
This table highlights how variations in structure can influence biological properties and activities.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against hepatocellular carcinoma cell lines, indicating potent cytotoxicity.
- Molecular Docking Studies : Computational analyses suggest that the compound binds effectively to target proteins involved in cancer progression, such as kinases and transcription factors, which could lead to the development of novel therapeutic agents.
- Antimicrobial Properties : The sulfonamide group suggests potential antimicrobial activity, which has been observed in related compounds. Further studies are needed to evaluate this aspect specifically for this compound.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Efficacy : Conducting animal studies to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its anticancer effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity could lead to more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol, and what experimental conditions are critical for yield optimization?
- Methodology : Synthesis typically involves sequential functionalization of the pyridine core. Key steps include sulfonylation of the pyrrolidine moiety and thiolation at the 4-position. Evidence from analogous sulfonylpyridine derivatives suggests using solvents like dimethylformamide (DMF) or dichlorromethane under controlled temperatures (0–60°C) . Catalysts such as triethylamine may enhance sulfonylation efficiency. Post-synthesis purification via column chromatography or recrystallization (e.g., methanol) is critical for isolating high-purity products .
- Validation : Confirm intermediate structures using -NMR and -NMR to track sulfonylation and thiol group incorporation. Mass spectrometry (MS) ensures molecular weight consistency .
Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodology :
- Spectroscopy : -NMR detects proton environments (e.g., pyrrolidine CH groups at δ 1.8–2.5 ppm; pyridine aromatic protons at δ 7.5–8.5 ppm). -NMR identifies sulfonamide (C-SO) and thiol (C-SH) carbons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNOS) and rules out side products .
- X-ray Crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values with control compounds to assess potency .
- Enzyme inhibition : Test against kinases or proteases linked to proliferative diseases. Use fluorescence-based assays to quantify inhibition (e.g., ATPase activity) .
- Structural analogs : Modify the pyrrolidine or sulfonyl groups to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
- Methodology :
- Assay standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and replicate counts (n ≥ 3).
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound stability under assay conditions (e.g., DMSO solubility, pH sensitivity) .
- Meta-analysis : Compare results with structurally similar compounds (e.g., piperazine-substituted analogs) to identify substituent-dependent trends .
Q. What reaction mechanisms govern the pH-dependent reactivity of the thiol and sulfonamide groups in this compound?
- Methodology :
- pH titration studies : Monitor thiol deprotonation (pKa ~8–10) via UV-Vis spectroscopy. Sulfonamide stability can be assessed under acidic (pH <3) or basic (pH >10) conditions .
- Computational modeling : Use DFT calculations to predict nucleophilic sites (e.g., thiolate anion formation at high pH) and reaction pathways .
- Kinetic experiments : Measure reaction rates (e.g., alkylation or oxidation) across pH ranges to identify optimal conditions for derivatization .
Q. How can researchers design stability studies to assess degradation pathways under storage and experimental conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity. Analyze degradation products via LC-MS to identify cleavage sites (e.g., sulfonamide bond hydrolysis) .
- Long-term stability : Store samples at –20°C (dry) vs. room temperature. Monitor purity monthly using HPLC .
- Compatibility testing : Evaluate interactions with common solvents (e.g., DMSO, ethanol) and buffers (e.g., PBS) to prevent precipitation or decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
